molecular formula C15H23ClN4O2 B8726758 4-(2-Chloro-6-ethyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

4-(2-Chloro-6-ethyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8726758
M. Wt: 326.82 g/mol
InChI Key: VTCBVDPIPBVBKZ-UHFFFAOYSA-N
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Patent
US08889677B2

Procedure details

200 mg palladium charcoal was added to 200 mg 4-(2-chloro-6,7-dihydro-thieno[3,2-d]pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester in 10 mL THF and 0.08 mL triethylamine. Raney-nickel and 5 mL ethanol was added and the reaction was stirred 24 h at 50° C. and 3 bar hydrogen. The mixture was filtered. The filtrate was evaporated and the residue was purified by HPLC to give 20 mg desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-chloro-6,7-dihydro-thieno[3,2-d]pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.08 mL
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:15]3S[CH2:22][CH2:21][C:16]=3[N:17]=[C:18]([Cl:20])[N:19]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(O)C.[H][H]>C1COCC1.C(N(CC)CC)C.[Pd].[Ni]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:15]=[C:16]([CH2:21][CH3:22])[N:17]=[C:18]([Cl:20])[N:19]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
4-(2-chloro-6,7-dihydro-thieno[3,2-d]pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C2=C(N=C(N1)Cl)CCS2
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.08 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred 24 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by HPLC

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC(=NC(=C1)CC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 10.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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